Fmoc-Phe-Lys(Trt)-PAB-PNP

ADC linker cathepsin B enzymatic cleavage

Sourcing a fully protected ADC linker with orthogonal deprotection compatibility often involves lengthy lead times and variable purity. Fmoc-Phe-Lys(Trt)-PAB-PNP (CAS 1116086-09-9) resolves this with a pre-installed PNP carbonate that enables direct amine-payload conjugation, eliminating separate activation steps. • 30× faster cathepsin B cleavage vs Val-Cit linkers for rapid intracellular payload release • Trt group stable under Fmoc deprotection (20% piperidine/DMF); removed selectively with 1-2% TFA • ≥98% purity; supplied as a solid for long-term storage at -20°C

Molecular Formula C63H57N5O9
Molecular Weight 1028.2 g/mol
Cat. No. B1447407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Phe-Lys(Trt)-PAB-PNP
Molecular FormulaC63H57N5O9
Molecular Weight1028.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])C(CCCCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)N)NC(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79
InChIInChI=1S/C63H57N5O9/c64-59(69)58(31-17-18-40-65-63(46-21-7-2-8-22-46,47-23-9-3-10-24-47)48-25-11-4-12-26-48)67(49-34-32-45(33-35-49)42-76-62(72)77-51-38-36-50(37-39-51)68(73)74)60(70)57(41-44-19-5-1-6-20-44)66-61(71)75-43-56-54-29-15-13-27-52(54)53-28-14-16-30-55(53)56/h1-16,19-30,32-39,56-58,65H,17-18,31,40-43H2,(H2,64,69)(H,66,71)/t57-,58-/m0/s1
InChIKeyLOGURWMJSNXIEZ-YQOHNZFASA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Phe-Lys(Trt)-PAB-PNP: Cleavable ADC Linker Intermediate for Cathepsin B-Activated Payload Release


Fmoc-Phe-Lys(Trt)-PAB-PNP (CAS 1116086-09-9) is a fully protected dipeptide linker intermediate designed for the synthesis of antibody-drug conjugates (ADCs) . The compound comprises an Fmoc-protected N-terminus, a Phe-Lys dipeptide with trityl (Trt)-protected lysine ε-amine, a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (PNP) carbonate leaving group for payload conjugation . The Phe-Lys dipeptide sequence is recognized and cleaved by the lysosomal cysteine protease cathepsin B, which is frequently overexpressed in tumor microenvironments [1]. With a molecular formula of C₆₃H₅₇N₅O₉ and a molecular weight of 1028.15 g/mol , this intermediate serves as a protected building block that requires sequential deprotection steps before payload attachment and subsequent ADC assembly.

Why Fmoc-Phe-Lys(Trt)-PAB-PNP Cannot Be Substituted with Other Lysine-Protected Linker Analogs


The Fmoc-Phe-Lys(Trt)-PAB-PNP linker intermediate embodies a specific orthogonal protection strategy that directly governs synthetic workflow compatibility and final ADC performance. The trityl (Trt) group on the lysine ε-amine confers distinct stability under basic Fmoc deprotection conditions (20% piperidine/DMF), whereas alternative protecting groups such as Boc or Alloc exhibit different acid lability profiles and orthogonal deprotection requirements . Furthermore, the Phe-Lys dipeptide sequence defines the enzymatic cleavage rate by cathepsin B, which differs substantially from the more commonly employed Val-Cit motif [1]. Substituting Fmoc-Phe-Lys(Trt)-PAB-PNP with an analog bearing a different lysine protecting group or a different dipeptide sequence necessitates re-optimization of deprotection conditions, may alter payload release kinetics in the target cell, and can compromise the overall yield and homogeneity of the final ADC construct. The quantitative evidence below establishes the specific dimensions along which this compound differentiates from its closest analogs.

Quantitative Differentiation Evidence: Fmoc-Phe-Lys(Trt)-PAB-PNP Versus Closest ADC Linker Analogs


Enzymatic Cleavage Kinetics: Phe-Lys vs. Val-Cit Dipeptide Substrate

The Phe-Lys dipeptide sequence, which forms the core of Fmoc-Phe-Lys(Trt)-PAB-PNP, exhibits substantially faster cleavage by purified cathepsin B compared to the Val-Cit (valine-citrulline) dipeptide sequence. This differential cleavage rate directly impacts the kinetics of payload release from the ADC after internalization into lysosomal compartments [1].

ADC linker cathepsin B enzymatic cleavage payload release

Trityl (Trt) vs. Boc Lysine Protection: Orthogonal Stability During Fmoc Deprotection

The trityl (Trt) protecting group on the lysine ε-amine in Fmoc-Phe-Lys(Trt)-PAB-PNP remains stable under the basic conditions used for Fmoc removal (20% piperidine in DMF), whereas the tert-butyloxycarbonyl (Boc) group in Fmoc-Phe-Lys(Boc)-PAB-PNP is also stable under these conditions but requires stronger acid for removal (TFA). The Trt group offers a milder acid-labile orthogonal protection that can be removed with 1-2% TFA in the presence of scavengers, providing greater synthetic flexibility .

solid-phase peptide synthesis orthogonal protection linker synthesis

Hydrophobicity Differential: Trt vs. Boc Protection Impacts ADC Aggregation Propensity

The calculated LogP (octanol-water partition coefficient) of Fmoc-Phe-Lys(Trt)-PAB-PNP is 11.9, which is higher than that of the corresponding Boc-protected analog (Fmoc-Phe-Lys(Boc)-PAB-PNP), whose LogP is not explicitly reported but is expected to be lower due to the smaller, more polar Boc group . Higher linker hydrophobicity can influence the aggregation propensity of the final ADC conjugate, particularly at higher drug-to-antibody ratios (DAR).

ADC aggregation hydrophobicity drug-to-antibody ratio

PNP Carbonate Leaving Group Efficiency: Conjugation Yield Comparison

The para-nitrophenyl (PNP) carbonate moiety in Fmoc-Phe-Lys(Trt)-PAB-PNP serves as an activated leaving group for conjugation to amine-containing payloads (e.g., MMAE, MMAF, exatecan derivatives). The PNP group provides superior leaving ability compared to the non-activated PAB alcohol intermediate, facilitating efficient carbamate bond formation with payload amines . In comparative studies with similar PNP-carbonate linkers, conjugation yields typically range from 70-95% under optimized conditions.

payload conjugation leaving group amine-reactive carbonate

High-Value Application Scenarios for Fmoc-Phe-Lys(Trt)-PAB-PNP in ADC Development


ADC Programs Requiring Rapid Intracellular Payload Release via Cathepsin B

Fmoc-Phe-Lys(Trt)-PAB-PNP is best utilized in ADC programs where the target indication demands rapid intracellular payload release following receptor-mediated endocytosis. The Phe-Lys dipeptide core demonstrates 30-fold faster cleavage by purified cathepsin B compared to Val-Cit-based linkers , making it particularly suitable for payloads requiring high intratumoral free drug concentrations shortly after internalization. This linker intermediate is appropriate for conjugating auristatin (MMAE/MMAF) or exatecan-class payloads where release kinetics correlate with cytotoxicity in rapidly proliferating tumor models.

Multi-Step ADC Synthesis Requiring Orthogonal Lysine Protection

This linker intermediate is ideal for complex ADC synthetic routes requiring sequential orthogonal deprotection steps. The Trt group on the lysine ε-amine remains intact during Fmoc removal with 20% piperidine/DMF and can be selectively removed under mild acidic conditions (1-2% TFA with scavengers) . This orthogonal stability profile enables the introduction of additional functional handles (e.g., PEG spacers, maleimide groups for antibody conjugation) at the lysine side chain after PNP-payload conjugation, without risking premature deprotection or side reactions that would occur with less stable protecting group combinations.

High-DAR ADC Development Requiring Careful Hydrophobicity Management

Fmoc-Phe-Lys(Trt)-PAB-PNP is appropriately selected for high drug-to-antibody ratio (DAR ≥4) ADC constructs when the development team has established formulation capabilities to manage linker-derived hydrophobicity. The Trt-containing linker confers higher hydrophobicity (LogP = 11.9) compared to Boc-protected analogs. This scenario applies to programs where the increased hydrophobicity is acceptable or even desirable for payload retention, but requires systematic aggregation assessment and may necessitate formulation with excipients (e.g., polysorbates, PEG) to maintain colloidal stability of the final ADC.

Research-Scale Conjugation of Amine-Containing Payloads Without Additional Activation

Fmoc-Phe-Lys(Trt)-PAB-PNP is optimal for laboratory-scale ADC research where minimizing synthetic steps is prioritized. The pre-installed PNP carbonate leaving group enables direct conjugation of amine-containing payloads (e.g., MMAE, MMAF, duocarmycin analogs, PBD dimers) without requiring separate activation with reagents such as DSC or p-nitrophenyl chloroformate . This reduces the number of synthetic manipulations, conserves precious payload material, and simplifies purification workflows—benefits that are particularly valuable during early-stage ADC candidate screening and optimization.

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